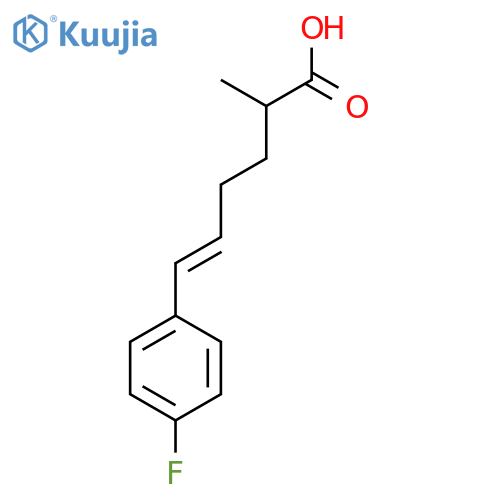

Cas no 1785685-56-4 (6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)

6-(4-Fluorophenyl)-2-methylhex-5-enoic acid 化学的及び物理的性質

名前と識別子

-

- 1785685-56-4

- EN300-1811570

- 6-(4-fluorophenyl)-2-methylhex-5-enoic acid

- 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid

-

- インチ: 1S/C13H15FO2/c1-10(13(15)16)4-2-3-5-11-6-8-12(14)9-7-11/h3,5-10H,2,4H2,1H3,(H,15,16)/b5-3+

- InChIKey: ICAUNLWFRIRETO-HWKANZROSA-N

- ほほえんだ: FC1C=CC(=CC=1)/C=C/CCC(C(=O)O)C

計算された属性

- せいみつぶんしりょう: 222.10560788g/mol

- どういたいしつりょう: 222.10560788g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 37.3Ų

6-(4-Fluorophenyl)-2-methylhex-5-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811570-1.0g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1811570-0.5g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-0.05g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-2.5g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-10.0g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1811570-10g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-0.1g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-0.25g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1811570-5.0g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1811570-5g |

6-(4-fluorophenyl)-2-methylhex-5-enoic acid |

1785685-56-4 | 5g |

$3687.0 | 2023-09-19 |

6-(4-Fluorophenyl)-2-methylhex-5-enoic acid 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

6-(4-Fluorophenyl)-2-methylhex-5-enoic acidに関する追加情報

Introduction to 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid (CAS No. 1785685-56-4)

6-(4-Fluorophenyl)-2-methylhex-5-enoic acid (CAS No. 1785685-56-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted hexenoic acids and is characterized by the presence of a fluorinated phenyl group and a methyl substituent on the hexenoic acid backbone. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmaceutical and biochemical studies.

The chemical structure of 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid is defined by its molecular formula, C13H13FO2, and its molecular weight, 220.23 g/mol. The compound's structural complexity allows for a wide range of interactions with biological targets, which has been a focal point in recent research. The fluorine atom, in particular, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are essential for drug development.

In terms of synthesis, 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid can be prepared through various synthetic routes. One common approach involves the coupling of 4-fluorophenylacetylene with an appropriate aldehyde or ketone, followed by subsequent reduction and functional group manipulation. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in both academic and industrial settings.

The biological activity of 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings have significant implications for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid has also demonstrated promising antitumor activity. Studies have indicated that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer.

In addition to its therapeutic potential, 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid has been investigated for its use as a research tool in understanding the mechanisms underlying various biological processes. Its ability to selectively interact with specific protein targets makes it a valuable probe for studying signal transduction pathways and protein-protein interactions. This aspect has led to its application in high-throughput screening assays and other biochemical techniques.

The safety profile of 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings provide a strong foundation for further clinical development and human trials.

In conclusion, 6-(4-Fluorophenyl)-2-methylhex-5-enoic acid (CAS No. 1785685-56-4) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding of complex biological systems and improving patient outcomes.

1785685-56-4 (6-(4-Fluorophenyl)-2-methylhex-5-enoic acid) 関連製品

- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)

- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)

- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

- 2705220-25-1(2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt)

- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)

- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)

- 642473-95-8(TLR7/8 agonist 3)

- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)

- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)

- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)